molecular formula C15H20F3NO B8123386 N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine

N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B8123386
M. Wt: 287.32 g/mol
InChI Key: UENUPLDQJNEPAQ-UHFFFAOYSA-N
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Description

N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine typically involves multiple steps, starting with the preparation of the tetrahydropyran ring One common approach is the cyclization of a suitable diol precursor under acidic conditions to form the tetrahydropyran ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

  • Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group, for instance, can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological activities.

Comparison with Similar Compounds

  • N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(chloromethyl)phenyl)ethanamine

  • N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(bromomethyl)phenyl)ethanamine

  • N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(iodomethyl)phenyl)ethanamine

Uniqueness: N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs with halogen substituents.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)-2-[4-(trifluoromethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO/c16-15(17,18)14-3-1-12(2-4-14)5-8-19-11-13-6-9-20-10-7-13/h1-4,13,19H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENUPLDQJNEPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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